L-Moses

Epigenetics Chemical Biology Bromodomain Selectivity

L-Moses (L-45) is the premier chemical probe for selectively targeting the PCAF bromodomain. Its unique >4,500-fold selectivity over BRD4 and 4.8-fold preference over GCN5, paired with the enantiomeric D-Moses negative control, eliminate off-target confounding. This enables unambiguous attribution of anti-proliferative and anti-inflammatory phenotypes to PCAF engagement, as validated in cancer stem cell studies. With proven cellular target engagement, metabolic stability, and low cytotoxicity, L-Moses is the definitive tool for rigorous epigenetic screening and in vivo target validation campaigns.

Molecular Formula C21H24N6
Molecular Weight 360.5 g/mol
Cat. No. B608615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Moses
SynonymsL-Moses;  LMoses;  L Moses;  L-45;  L45;  L 45
Molecular FormulaC21H24N6
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C
InChIInChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m0/s1
InChIKeyMSFPLTWUFWOKBX-IFXJQAMLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Moses (L-45): A First-in-Class, Selective PCAF Bromodomain Inhibitor for Epigenetic Research and Chemical Probe Applications


L-Moses (also designated L-45) is a synthetic, triazolophthalazine-based, small-molecule inhibitor developed as the first potent, selective, and cell-active chemical probe targeting the bromodomain of p300/CBP-associated factor (PCAF) [1][2]. It binds the PCAF bromodomain with a dissociation constant (Kd) of 126 ± 15 nM, as determined by biophysical assays, and exhibits a well-characterized selectivity profile against a broad panel of bromodomain-containing proteins [3][4]. The compound is supplied as a dihydrochloride salt (CAS 2079885-05-3) with ≥98% purity (HPLC), suitable for in vitro cellular and in vivo studies .

L-Moses: Why Broad-Spectrum BET Inhibitors and Other Bromodomain Probes Cannot Substitute for PCAF-Specific Target Engagement


The bromodomain family encompasses over 60 structurally related epigenetic reader proteins with distinct biological functions [1]. Pan-BET inhibitors (e.g., JQ1, I-BET762) and even other PCAF/GCN5 probes (e.g., GSK4027) exhibit divergent selectivity and cellular activity profiles that critically impact experimental outcomes and data reproducibility. L-Moses is distinguished by its >4,500-fold selectivity for PCAF over the BET family member BRD4, and its 4.8-fold preference for PCAF over the highly homologous GCN5 bromodomain (Kd = 126 nM vs. 600 nM) [2][3]. Furthermore, its inactive enantiomer, D-Moses, provides an essential, matched negative control for rigorous target validation studies . Substituting L-Moses with a non-selective or less characterized analog introduces confounding off-target effects and undermines the ability to attribute observed phenotypes specifically to PCAF bromodomain inhibition.

L-Moses: A Head-to-Head Quantitative Comparison of PCAF Bromodomain Selectivity, Cellular Activity, and In Vitro Drug-like Properties Against Closest Analogs


Superior PCAF Bromodomain Selectivity Over BRD4: A >4,500-Fold Differential Versus Pan-BET Inhibitors

L-Moses exhibits >4,500-fold greater binding affinity for the PCAF bromodomain compared to the BET family bromodomain BRD4. This high degree of selectivity is a critical differentiator from pan-BET inhibitors like JQ1, which potently inhibit BRD4 (Kd ~50 nM) and other BET proteins, leading to broad transcriptional effects and significant cellular toxicity [1]. In a differential scanning fluorimetry (DSF) panel of 48 bromodomains, L-Moses showed no significant binding to any family member except PCAF and the closely related GCN5, underscoring its clean off-target profile within this protein family [2][3].

Epigenetics Chemical Biology Bromodomain Selectivity

Defined Intra-Family Selectivity: 4.8-Fold Higher Affinity for PCAF Over GCN5 Enables Distinction Within Subfamily I Bromodomains

Within Subfamily I of the bromodomain phylogenetic tree, L-Moses binds to PCAF with a Kd of 126 ± 15 nM, which is 4.8-fold stronger than its binding to the highly homologous (78% sequence identity) GCN5 bromodomain (Kd = 600 nM) [1][2]. This quantitative difference, while moderate, is measurable and provides a degree of intra-family discrimination. In contrast, the more recently developed probe GSK4027 exhibits equipotent activity against PCAF and GCN5 (Ki = 1.4 nM for both), rendering it unable to distinguish between these two related acetyltransferases [3].

PCAF/GCN5 Biology Target Engagement Chemical Probe Selectivity

Enantiomeric Specificity: The Essential Matched Negative Control D-Moses Shows No Detectable PCAF Binding

L-Moses is synthesized in enantiopure form from (1R,2S)-(-)-norephedrine [1]. Its enantiomer, D-Moses (D-45), demonstrates no detectable binding to the PCAF bromodomain and serves as an essential, structurally matched negative control . This property is critical for establishing that observed cellular effects are due to on-target PCAF engagement rather than non-specific or off-target activities of the chemical scaffold. The availability of D-Moses as a commercial reagent provides a rigorous control absent for many other epigenetic probes.

Chemical Probe Validation Target Engagement Enantiomer Control

Cellular Target Engagement Confirmed by NanoBRET Assay: L-Moses Displaces PCAF-Brd from Histone H3.3 at 5 µM

L-Moses demonstrates cell permeability and on-target activity in a cellular context. In a nanoBRET target engagement assay, L-Moses at a concentration of 5 µM effectively displaces the PCAF bromodomain from histone H3.3 [1][2]. This assay confirms that the compound can engage its intended target within the complex intracellular environment, a critical requirement for functional cellular studies. While some other PCAF/GCN5 probes (e.g., GSK4027) also show cellular activity, L-Moses remains the first compound for which this specific cellular engagement was demonstrated and serves as the benchmark for PCAF bromodomain inhibition in cells.

Cellular Activity Target Engagement NanoBRET

Favorable In Vitro ADME Profile: Metabolic Stability in Human and Mouse Liver Microsomes and Low Cytotoxicity in PBMCs

In vitro ADME (absorption, distribution, metabolism, excretion) profiling demonstrates that L-Moses exhibits good metabolic stability in both human and mouse liver microsomes, with no observable cytotoxicity in peripheral blood mononuclear cells (PBMCs) at tested concentrations [1][2]. This favorable profile supports its use in cellular assays and preliminary in vivo studies, whereas many earlier bromodomain inhibitors suffered from rapid metabolic clearance or significant off-target cellular toxicity, limiting their experimental utility.

Drug Metabolism Pharmacokinetics In Vitro Toxicology

L-Moses: Optimal Research Applications Where PCAF Bromodomain Selectivity and a Matched Negative Control Are Paramount


Validation of PCAF Bromodomain as a Therapeutic Target in Oncology and Inflammation

In target validation studies, L-Moses, used in parallel with its inactive enantiomer D-Moses, provides a robust chemical biology approach to establish the specific contribution of PCAF bromodomain function to disease phenotypes. Its high selectivity over BRD4 (evidence item #1) minimizes confounding transcriptional effects, while the 4.8-fold preference for PCAF over GCN5 (evidence item #2) offers a degree of intra-family discrimination not achievable with equipotent probes like GSK4027. Researchers can confidently attribute observed anti-proliferative or anti-inflammatory effects to PCAF bromodomain engagement, as demonstrated in published studies on cancer stem cells [1][2].

Dissecting the Divergent Functions of PCAF and GCN5 Bromodomains in Gene Regulation

The differential affinity of L-Moses for PCAF (Kd = 126 nM) versus GCN5 (Kd = 600 nM) (evidence item #2) enables experimental designs that can distinguish the biological roles of these two highly homologous acetyltransferases. By using L-Moses at concentrations that selectively inhibit PCAF while sparing GCN5, researchers can investigate PCAF-specific transcriptional programs, histone acetylation patterns, and protein interactions without fully ablating GCN5 activity. This is particularly valuable in systems where genetic knockout of either gene leads to compensatory mechanisms, allowing for acute pharmacological dissection of their individual contributions [1][2].

Chemical Probe-Quality Control for Epigenetic Screening and Profiling Assays

The combination of L-Moses and its matched inactive control D-Moses (evidence item #3) meets the criteria for a high-quality chemical probe pair, essential for rigorous epigenetic screening campaigns. In high-throughput or high-content assays aimed at identifying new PCAF-dependent pathways or biomarkers, the use of D-Moses as a negative control eliminates false positives arising from non-specific effects of the triazolophthalazine scaffold. The confirmed cellular target engagement (evidence item #4) and favorable in vitro ADME properties (evidence item #5) further support its use in multi-day, cell-based phenotypic screens where compound stability and low cytotoxicity are prerequisites for reliable data [3].

In Vivo Proof-of-Concept Studies for PCAF Bromodomain Inhibition

The demonstrated metabolic stability in mouse liver microsomes (evidence item #5) provides a rationale for advancing L-Moses into preliminary in vivo pharmacokinetic and pharmacodynamic studies. While not optimized for oral bioavailability, L-Moses can be utilized in short-term intraperitoneal or intravenous administration paradigms to assess target engagement in tissues (e.g., via histone acetylation biomarkers) and to explore the therapeutic potential of PCAF bromodomain inhibition in animal models of disease. The availability of the D-Moses control enables robust in vivo target validation, distinguishing on-target pharmacology from off-target effects of the chemical series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Moses

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.